molecular formula C21H18N2O5S B3661419 4-methoxy-3-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoic acid

4-methoxy-3-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3661419
M. Wt: 410.4 g/mol
InChI Key: PUYQXSXXBMFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-3-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoic acid” is a complex organic molecule. It contains several functional groups, including methoxy groups (-OCH3), an amino group (-NH2), a carbonothioyl group (-CSNH2), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the naphthoyl, benzoic acid, and amino components. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino groups could participate in acid-base reactions, the carboxylic acid group could undergo esterification or amidation reactions, and the methoxy groups could be involved in ether cleavage reactions .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., as a drug, a catalyst, a polymer, etc.). Without this context or specific studies, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses in various industries (e.g., pharmaceuticals, materials science), and assessing its environmental impact .

Properties

IUPAC Name

4-methoxy-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-27-17-8-7-14(20(25)26)10-16(17)22-21(29)23-19(24)15-9-12-5-3-4-6-13(12)11-18(15)28-2/h3-11H,1-2H3,(H,25,26)(H2,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQXSXXBMFZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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